1-Naphthalen-1-yl-4-prop-2-enylpyrazine-2,3-dione
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Overview
Description
"1-Naphthalen-1-yl-4-prop-2-enylpyrazine-2,3-dione" appears to be a complex organic compound, likely involved in various chemical and physical interactions due to its structural components. This compound, by its nomenclature, contains a naphthalene moiety, a pyrazine dione structure, and an alkenyl group, suggesting a potential for diverse chemical reactivity and applications in materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of naphthalene derivatives often involves strategic functionalization of the naphthalene core. For example, the synthesis of naphthalen-2-yl acetate derivatives involves alkylation reactions and can serve as a precursor for further functionalization (Ghareb et al., 2017). Similarly, methods using solid acid catalysts for preparing hydroxy-substituted naphthalene-1,4-dione derivatives highlight the versatility in synthesizing naphthalene-based compounds under ambient and solvent-free conditions (Khorami & Shaterian, 2014).
Molecular Structure Analysis
The molecular structure of naphthalene derivatives can be extensively studied through crystallography and spectroscopic techniques. For instance, the crystal structure of 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione shows that the naphthoquinone unit is essentially planar, with the linear propargyl group nearly perpendicular to the naphthalene ring system, demonstrating the structural diversity achievable with naphthalene cores (Geralda et al., 2018).
Chemical Reactions and Properties
Naphthalene derivatives undergo a variety of chemical reactions, offering a broad spectrum of chemical and physical properties. For example, the cascade reactions of sulfoxonium ylides with α-diazocarbonyl compounds lead to highly functionalized naphthalenones, demonstrating the potential for complex molecular synthesis and functionalization (Chen et al., 2019).
Physical Properties Analysis
The physical properties of naphthalene derivatives, such as solubility, melting point, and crystallinity, can be influenced by their structural components. While specific studies on the physical properties of "this compound" are not available, related compounds provide insights into how structural variations impact these properties.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with various reagents, are central to the utility of naphthalene derivatives in chemical synthesis and applications. For instance, the reactivity of naphthalene-1,4-dione derivatives in the synthesis of fluorescent compounds via a three-component reaction demonstrates the chemical versatility of these compounds (Dabiri et al., 2011).
Scientific Research Applications
Subheading Crystal Structure of Naphthoquinones
Naphthoquinones like 1-Naphthalen-1-yl-4-prop-2-enylpyrazine-2,3-dione show intriguing crystal structures. For instance, 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione has a planar naphthoquinone unit with its propargyl group nearly perpendicular to the naphthalene ring. This molecule forms an infinite tape structure in the crystal, facilitated by O—H⋯O and C—H⋯O hydrogen bonds (Isidório et al., 2018). Similar crystallographic nuances are pivotal in understanding the material properties and potential applications of these compounds.
Chemical Sensing and Coordination
Subheading Naphthoquinones as Chemosensors for Metal Ions
Naphthoquinones exhibit potential as chemosensors, particularly for transition metal ions. The ligands based on naphthoquinone structures show selective coordination to metal ions, demonstrated by color changes during complexation. For example, certain derivatives exhibit remarkable selectivity towards Cu2+ ions, accompanied by a color transition from orange to intense blue, indicating their potential in chemical sensing applications (Gosavi-Mirkute et al., 2017).
Biological Activities
Subheading Antifungal and Antibacterial Properties
Naphthoquinones have been investigated for their biological activities. Certain nitrogen and sulfur-containing hetero-1,4-naphthoquinones have shown potent antifungal and antibacterial activities, presenting a promising avenue for therapeutic applications. Some compounds even exhibit better activity than clinically prevalent drugs against specific fungal strains (Tandon et al., 2010).
Pharmaceutical Synthesis
Subheading Synthesis of Naphthoquinone Derivatives
Naphthoquinones serve as key intermediates in pharmaceutical synthesis. The synthesis of novel naphthoquinone derivatives, including diazaquinone derivatives, provides structural diversity and potential for the development of new therapeutic agents. For instance, the synthesis of 1,4-naphtho- and 5-nitro-1,4-naphtho derivatives containing various substituents has expanded the chemical space for pharmaceutical exploration (Aesha et al., 2019).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as naphthalene derivatives, have been known to interact with various biological targets .
Mode of Action
Similar compounds have been synthesized via copper (i)-catalyzed alkyne–azide cycloaddition reaction (cuaac), which suggests that they might interact with their targets through similar mechanisms .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways .
Result of Action
Compounds with similar structures have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
1-naphthalen-1-yl-4-prop-2-enylpyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-2-10-18-11-12-19(17(21)16(18)20)15-9-5-7-13-6-3-4-8-14(13)15/h2-9,11-12H,1,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYDDWRCKXVXOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CN(C(=O)C1=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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